![molecular formula C14H18N2O3S B3008748 N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2097867-94-0](/img/structure/B3008748.png)

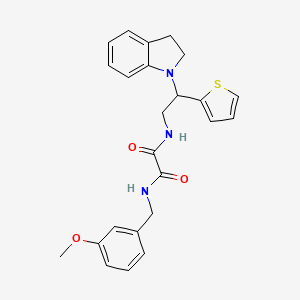

N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as N-hydroxy-N'-phenyloctanediamide, has been reported to be practical and efficient, yielding high purity products. The synthesis starts from the methyl ester of suberanilic acid and proceeds to give the desired product with a simple purification process . Although the synthesis of N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide is not described, similar methodologies could potentially be applied, considering the structural similarities between the compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide can be studied using density functional theory (DFT). For instance, the [3+2] cycloaddition reaction of N-(p-methylphenacyl)benzothiazolium ylide with 1-nitro-2-(p-methoxyphenyl) ethene has been investigated, revealing insights into the reactivity indices and molecular mechanisms . These theoretical studies, including analyses of Fukui functions, QTAIM, and Wiberg bond indices, could be applied to understand the molecular structure and reactivity of N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide.

Chemical Reactions Analysis

The chemical behavior of related compounds has been studied, showing that reactions can proceed via different mechanisms to produce diastereomeric adducts . The major adducts are formed through a two-stage one-step mechanism without stable intermediates, while minor adducts are generated stepwise with zwitterionic intermediates. These findings suggest that N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide may also undergo similar reactions, potentially leading to various products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide are not directly reported in the provided papers. However, the study of related compounds can offer some predictions. For example, the molecular electrostatic potential maps and global electron density transfer analyses can provide insights into the polarity and reactive sites of the molecule . Additionally, the inhibitory effects of N-hydroxy-N'-phenyloctanediamide on rat prostate cancer cells suggest that the compound may also exhibit biological activity, which could be related to its physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Natural Product Derivation : In the study of natural products, derivatives of cyclohexene, similar to the structure of interest, have been isolated from the leaves of Glochidion acuminatum, indicating potential applications in phytochemistry and organic synthesis (Yamashita-Higuchi et al., 2015).

Synthetic Chemistry Applications : Compounds structurally related to the query have been synthesized and evaluated for their antiviral activity, demonstrating their potential in medicinal chemistry and drug discovery (Selivanov et al., 2019).

Ligand Formation and Coordination Chemistry : Research in coordination chemistry has explored the synthesis of complexes with ligands having similar structural frameworks. These studies contribute to the understanding of metal-ligand interactions and the design of novel coordination compounds (Canpolat & Kaya, 2005).

Sensor Development : Compounds with structural resemblance have been used in the development of fluorescence probes for detecting metal ions, such as mercury. This has implications for environmental monitoring and analytical chemistry (Tang et al., 2020).

Organic Synthesis Methodology : Research has also been conducted on the preparation of drug intermediates using Grignard reactions with components structurally similar to the compound . This is significant for organic synthesis and pharmaceutical manufacturing (Min, 2015).

Polymer Science : In the field of polymer science, derivatives of thiophene, as seen in the structure of interest, have been utilized in the synthesis of conjugated polyelectrolytes for applications like solar cells, highlighting their relevance in materials science (Hu et al., 2015).

Eigenschaften

IUPAC Name |

N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c17-12(15-9-11-5-4-8-20-11)13(18)16-10-14(19)6-2-1-3-7-14/h2,4-6,8,19H,1,3,7,9-10H2,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVORRAIAMIVQNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(CNC(=O)C(=O)NCC2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3008665.png)

![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one](/img/structure/B3008679.png)

![3-benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3008681.png)

![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3008683.png)

![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)